7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid
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Description
7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid (MDBCA) is a synthetic molecule that has become increasingly popular in scientific research due to its potential applications in a variety of fields, including biochemistry, physiology, and drug development. MDBCA is a small molecule that is relatively easy to synthesize and has a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Derivatives
Formation and Preparation : The compound has been explored in terms of its formation and preparation possibilities, including the preparation of related natural 1,3-benzodioxolecarboxylic acids (Daliacker, Mues, & Kim, 1978).
Amino Derivatives : Research has been conducted on the preparation of amino-1,3-benzodioxoles, which are derivatives of 1,3-benzodioxoles, highlighting the synthetic versatility of the compound (Daliacker, Erkens, & Kim, 1978).
Application in High-Performance Liquid Chromatography (HPLC)
- Fluorescent Labeling Reagents : The compound and its derivatives have been utilized as fluorescent labeling reagents for HPLC, demonstrating its application in analytical chemistry (Takadate, Yagashiro, Irikura, Fujino, & Goya, 1989).
Photocleavage Studies
- Photolabile Precursors : It has been studied for its role as a photolabile precursor of carboxylic acids in photocleavage processes, relevant in the synthesis of neuroactive amino acids (Papageorgiou & Corrie, 2000).
Insecticidal Activity
- Agricultural Applications : Research into benzyl-1,3-benzodioxole analogues, which include 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid, has demonstrated insecticidal activity against certain pests, indicating potential agricultural applications (Vanmellaert, Deloof, & Jurd, 1983).
Pharmaceutical Synthesis
- Intermediate in Cephalosporins Synthesis : It has been used as an intermediate in the synthesis of cephalosporins, a class of antibiotics, showcasing its importance in pharmaceutical manufacturing (Ning-ren, 2011).
Chemical Reactions and Properties
Directed Lithiation : Studies have been conducted on the directed lithiation of unprotected benzoic acids, including derivatives of 1,3-benzodioxoles, providing insights into their chemical reactivity (Bennetau, Mortier, Moyroud, & Guesnet, 1995).
Conversion into Other Compounds : Research has shown the potential for converting compounds like 2-ethoxy-4,5-diphenyl-1,3-dioxole into other chemical entities, indicating the transformative capabilities of these molecules (Moss, Crank, & Eastwood, 1970).
Formation of Spiroanellated Benzodioxoles : The reaction of certain compounds with tetrachloro-1,2-benzoquinone has been explored, leading to the formation of novel spiro[1,3-benzodioxole-2,2′-(2′,3′-dihydro-1′H-pyrrol-3′-ones)], a unique chemical structure (Gomaa & Döpp, 2004).
Oxidation Studies
Lead Tetraacetate Oxidation : The oxidation of 2,2-disubstituted 1,3-benzodioxoles by lead tetraacetate has been studied, indicating the compound's potential in organic synthesis (Cole, Crank, & Hai Minh, 1980).
Oxidation to p-Benzoquinones : Methoxy-substituted benzenes, including derivatives of 1,3-benzodioxoles, have been oxidized to yield p-benzoquinones, a crucial reaction in organic chemistry (Adam, Herrmann, Saha-Möller, & Shimizu, 1995).
properties
IUPAC Name |
7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O5/c1-24-17-12-14(20(22)23)13-18-19(17)26-21(25-18,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13H,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIAHEOCAUKJPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid |
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